molecular formula C18H16O6 B576606 Zapotinin CAS No. 14813-20-8

Zapotinin

Cat. No. B576606
CAS RN: 14813-20-8
M. Wt: 328.32
InChI Key: BFXYIQRRGIMMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zapotinin is a member of flavonoids and an ether.
Zapotinin is a natural product found in Casimiroa edulis with data available.

Scientific Research Applications

Chemical Properties and Occurrence

Zapotinin, identified as 5-hydroxy-2′,5,6-trimethoxyflavone, is derived from the root bark of Casimiroa edulis Llave et Lex. It is a type of flavonoid characterized by a unique structure, notably for having a single oxygen substituent in ring B at the 2′-position, which is unusual in nature (Sondheimer & Meisels, 1960).

Ethnobotanical Uses

The Zapotec inhabitants of the Sierra de Oaxaca, Mexico, have a rich tradition of using various plant species, including those containing zapotinin, for medicinal purposes. They use these plants to treat a variety of ailments, although scientific validation and understanding of the therapeutic potential of these plants, including zapotinin, are still in developmental stages (Frei, Baltisberger, Sticher, & Heinrich, 1998).

Potential Therapeutic Applications

Zapotinin has been identified for its potential in various therapeutic applications. Studies suggest it could be effective in managing hepatic, renal, and splenic injuries, indicating its potential in treating multi-organ injuries associated with toxicity (Henneh et al., 2020). Furthermore, zapotinin has demonstrated activities as an antidepressant-like, anticancer, antifungal, and antioxidant agent, highlighting its broad biological potential and suggesting its usefulness as a therapeutic substance (Strawa, Jakimiuk, & Tomczyk, 2021).

Anticancer Properties

Research has shown that zapotinin and related compounds can induce cell differentiation and apoptosis in cancer cell lines, indicating potential as a chemopreventive agent against cancer. The compound inhibits activities associated with cancer cell proliferation and may have applications in cancer therapy (Maiti et al., 2007).

Antidiabetic and Antilipidemic Effects

Studies involving Manilkara zapota, which contains zapotinin, have shown significant antidiabetic and antilipidemic effects. These findings support the potential use of zapotinin in the prevention and management of conditions like obesity and diabetes (Barbalho et al., 2015).

properties

CAS RN

14813-20-8

Product Name

Zapotinin

Molecular Formula

C18H16O6

Molecular Weight

328.32

IUPAC Name

2-(2,6-dimethoxyphenyl)-5-hydroxy-6-methoxychromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-11-5-4-6-12(22-2)17(11)15-9-10(19)16-13(24-15)7-8-14(23-3)18(16)20/h4-9,20H,1-3H3

InChI Key

BFXYIQRRGIMMSR-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zapotinin
Reactant of Route 2
Reactant of Route 2
Zapotinin
Reactant of Route 3
Zapotinin
Reactant of Route 4
Zapotinin
Reactant of Route 5
Zapotinin
Reactant of Route 6
Zapotinin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.